Product packaging for 1-(Methoxymethyl)pyrene(Cat. No.:CAS No. 91385-15-8)

1-(Methoxymethyl)pyrene

Cat. No.: B14369889
CAS No.: 91385-15-8
M. Wt: 246.3 g/mol
InChI Key: OJCHPCJKMZJQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Pyrene (B120774) Core in Research

Pyrene was first isolated from coal tar, where it can be found in concentrations of up to 2% by weight. wikipedia.org As a peri-fused PAH, it possesses significant resonance stabilization. wikipedia.org The photophysical properties of pyrene are of particular interest to researchers. It exhibits strong UV-Vis absorbance and fluorescence, with an emission spectrum that is highly sensitive to the polarity of its solvent environment. wikipedia.orgatamankimya.com This sensitivity makes pyrene and its derivatives valuable as molecular probes. wikipedia.orgrsc.org Furthermore, pyrene was the first molecule in which excimer behavior—the formation of an excited-state dimer—was observed. wikipedia.orgatamankimya.com This phenomenon, along with its high fluorescence quantum yield and long fluorescence lifetime, has cemented the importance of the pyrene core in fluorescence spectroscopy and materials science. wikipedia.orgacs.org

Overview of Functionalized Pyrene Derivatives in Academic Inquiry

The pyrene core can be chemically modified to create a wide array of functionalized derivatives with tailored properties. rsc.orgresearchgate.net These derivatives have found applications in diverse areas such as:

Fluorescent Probes: Pyrene's sensitivity to its environment allows its derivatives to be used as probes for detecting metal cations, anions, neutral molecules, and reactive oxygen species. rsc.org They are valued for their high selectivity, cell permeability, and low cytotoxicity. rsc.org For instance, pyrene-based probes have been developed for the detection of Al³⁺ and H₂S. nih.govnih.gov

Organic Electronics: Pyrene derivatives are explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. acs.orguky.edu Their strong electron-donating properties and charge carrier transporting ability make them suitable for these applications. wikipedia.orguky.edunih.gov Researchers have synthesized pyrene derivatives that act as blue emitters and hole-transporting materials in OLEDs. nih.govrsc.org

Materials Science: Functionalized pyrenes are used to modify the properties of materials. For example, they have been incorporated into polymers to create materials with specific photoluminescence properties and to functionalize graphene. nih.govresearchgate.net

The substitution pattern on the pyrene ring significantly influences the photophysical properties. Derivatives substituted at the 1-position, such as 1-(Methoxymethyl)pyrene, show a strong influence on both the S₁ ← S₀ and S₂ ← S₀ electronic transitions. acs.org In contrast, substitutions at the 2- and 2,7-positions have a more selective effect, primarily influencing the S₁ ← S₀ transition. acs.org

Research Trajectories and Academic Relevance of this compound Systems

Research on this compound has focused on its synthesis, crystal structure, and potential applications stemming from its pyrene core. A key aspect of its academic relevance lies in understanding how the methoxymethyl group at the 1-position modifies the fundamental properties of the pyrene scaffold.

The synthesis of this compound has been described, involving the reduction of anthracene-9-carbaldehyde to yield the intermediate 1-(hydroxymethyl)pyrene, which is then further reacted. researchgate.net The crystal structure of this compound reveals aromatic π–π stacking interactions, a common feature in pyrene derivatives that influences their solid-state properties. researchgate.netresearchgate.net

While specific applications for this compound are still being explored, its role as a building block for more complex functional molecules is significant. researchgate.net The methoxymethyl group provides a handle for further chemical transformations, allowing for the construction of sophisticated supramolecular structures and materials. The study of such systems contributes to the broader understanding of structure-property relationships in functionalized aromatic compounds.

Interactive Data Table: Properties of Pyrene and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Pyrene129-00-0C₁₆H₁₀202.25Strong fluorescence, sensitive to solvent polarity, forms excimers. wikipedia.org
This compound91385-15-8C₁₈H₁₄O246.3Derivative of pyrene, exhibits aromatic π–π stacking. researchgate.netguidechem.com
1-Methoxypyrene (B1198098)34246-96-3C₁₇H₁₂O232.28Electroluminescent, used in synthesis of chemosensors. chemicalbook.com
9,10-di(pyren-1-yl)anthraceneNot AvailableC₄₆H₂₆582.73Deep-blue emitter for OLEDs. rsc.org
1-(Hydroxyacetyl)pyreneNot AvailableC₁₈H₁₂O₂260.29Phototrigger of alcohols and phenols. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O B14369889 1-(Methoxymethyl)pyrene CAS No. 91385-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91385-15-8

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

1-(methoxymethyl)pyrene

InChI

InChI=1S/C18H14O/c1-19-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3

InChI Key

OJCHPCJKMZJQFZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Methoxymethyl Pyrene and Its Derivatives

Synthesis of 1-(Methoxymethyl)pyrene and its Precursors

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available or readily synthesized precursor. The most common route involves the preparation of 1-(hydroxymethyl)pyrene, followed by its etherification.

The key precursor, 1-(hydroxymethyl)pyrene, can be synthesized by the reduction of pyrene-1-carbaldehyde. acs.orgorgsyn.org This reduction is commonly performed using sodium borohydride (B1222165) in an alcohol solvent like methanol. acs.org Pyrene-1-carbaldehyde itself is accessible via the Vilsmeier-Haack reaction of pyrene (B120774). acs.org An alternative precursor is 1-bromopyrene, which can be converted to the aldehyde via lithiation and subsequent quenching with dimethylformamide (DMF). acs.org

Once 1-(hydroxymethyl)pyrene is obtained, it is converted to this compound. This is a standard Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with a methylating agent like methyl iodide (MeI).

Other important precursors for derivatization include the halomethylpyrenes. 1-(Chloromethyl)pyrene can be synthesized from 1-(hydroxymethyl)pyrene by reaction with thionyl chloride (SOCl₂) in the presence of pyridine. orgsyn.org Similarly, 1-(bromomethyl)pyrene (B43492) is prepared using phosphorus tribromide (PBr₃).

Table 1: Selected Synthetic Transformations for this compound and its Precursors

Starting MaterialReagents and ConditionsProductYieldReference(s)
Pyrene-1-carbaldehydeNaBH₄, Methanol, Reflux1-(Hydroxymethyl)pyrene- acs.org
1-(Hydroxymethyl)pyreneNaH, THF; then MeIThis compound-
1-(Hydroxymethyl)pyreneSOCl₂, Pyridine, Toluene, Reflux1-(Chloromethyl)pyrene- orgsyn.org
1-(Hydroxymethyl)pyrenePBr₃, Chloroform, 0 °C to RT1-(Bromomethyl)pyrene65%

Note: Yields are as reported in the cited literature; "-" indicates the yield was not specified in the source.

Derivatization of the Methoxymethyl Moiety for Analogous Structures

The methoxymethyl group in this compound is a relatively stable methyl ether. Direct derivatization of this moiety is uncommon. Instead, functional group transformations to produce analogous structures typically proceed via the cleavage of the ether bond to regenerate the more versatile precursor, 1-(hydroxymethyl)pyrene.

The cleavage of aryl methyl ethers is a well-established chemical transformation, and similar principles apply to arylmethyl ethers. Several reagents are effective for this purpose, with the choice depending on the tolerance of other functional groups present in the molecule. reddit.commpg.de

Boron Tribromide (BBr₃): This is a powerful and common Lewis acid reagent for cleaving ethers. It readily reacts with the ether oxygen, followed by the removal of the methyl group. mpg.de

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures, to cleave the ether bond. reddit.com

Other Lewis Acids/Reagent Systems: Systems such as aluminum trichloride (B1173362) (AlCl₃) with sodium iodide (NaI) or TMS-Cl with NaI (to generate TMS-I in situ) provide milder alternatives for ether cleavage. reddit.com

Once 1-(hydroxymethyl)pyrene is regenerated, it serves as a branch point for the synthesis of numerous analogs. The hydroxyl group can be:

Converted to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.

Transformed into halogens (e.g., -CH₂Cl, -CH₂Br) as described previously. orgsyn.org

Oxidized to form pyrene-1-carbaldehyde.

This two-step strategy—ether cleavage followed by functionalization of the resulting alcohol—provides a robust pathway to a wide range of 1-substituted pyrene derivatives that are structurally analogous to this compound.

Palladium-Catalyzed Coupling Reactions in Pyrene Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the regioselective functionalization of the pyrene core, enabling the formation of C-C and C-heteroatom bonds with high precision. chemicalbook.comrsc.org These methods are particularly valuable for creating complex, π-extended systems for materials science applications.

A prominent example is the palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid. chemicalbook.comrsc.org In this strategy, the carboxylic acid at the C1 position acts as a directing group, facilitating the selective coupling of aryl halides at the adjacent C2 position. This approach provides access to a diverse family of 2-arylpyrene-1-carboxylic acids, which are otherwise difficult to synthesize. reddit.com The carboxylic acid can then be retained or removed (decarboxylation) depending on the reaction conditions, or transformed into other functionalities, yielding a wide array of 1,2-disubstituted pyrenes. chemicalbook.comrsc.org

Other key palladium-catalyzed reactions employed in pyrene chemistry include:

Suzuki-Miyaura Coupling: This reaction couples a pyrenyl halide (e.g., 1-bromopyrene) or triflate with an organoboron reagent (e.g., arylboronic acid) to form a new C-C bond. rsc.org

Sonogashira Coupling: This reaction is used to introduce alkynyl groups onto the pyrene scaffold by coupling a pyrenyl halide with a terminal alkyne. rsc.org

Heck Coupling: This reaction involves the coupling of pyrenyl halides with alkenes. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrene Functionalization

Pyrene SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference(s)
Pyrene-1-carboxylic acidIodoarenesPd(OAc)₂, K₂CO₃, 120 °C2-Arylpyrene-1-carboxylic acids chemicalbook.comrsc.org
Arylated IodopyrenesTerminal AlkynesPdCl₂(PPh₃)₂, CuI1-Alkynyl-2-arylpyrenes rsc.org
2,7-DibromopyreneEthynyltriptycenesPd-catalystAxially-substituted pyrene rsc.org

Indirect Synthetic Approaches for Complex Pyrene Substitution Patterns

For many complex or unusually substituted pyrene derivatives, direct functionalization of the pyrene core is either impossible or inefficient. In these cases, chemists turn to indirect synthetic methods, which build the desired substitution pattern into precursors before the final pyrene ring system is formed or revealed. chinesechemsoc.orgmpg.de These strategies offer superior control over regiochemistry.

Key indirect approaches include:

Reactions on Reduced Pyrenes: A powerful strategy involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy). rsc.org In THPy, the aromaticity of the outer benzene (B151609) rings is preserved, but their reactivity is altered. Electrophilic aromatic substitution now preferentially occurs at the 2- and 7-positions. After functionalization, the fully aromatic pyrene system is restored through a dehydrogenation (aromatization) step, typically using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or o-chloranil. rsc.org This method is a cornerstone for accessing 2- and 2,7-disubstituted pyrenes. rsc.orgmpg.de

Cyclizations of Biphenyl (B1667301) Intermediates: This "bottom-up" approach involves constructing the pyrene skeleton from smaller, pre-functionalized pieces. A common route uses an appropriately substituted biphenyl derivative that undergoes an intramolecular cyclization reaction, such as a Scholl reaction (oxidative aryl-aryl coupling), to form the final two rings of the pyrene core. chinesechemsoc.orgmpg.de

Transannular Ring Closures: Another strategy starts with [2.2]metacyclophane derivatives. These strained molecules can be chemically transformed and rearranged to yield tetrahydropyrene intermediates, which are then aromatized to afford the desired substituted pyrene. mdpi.com

These indirect methods, while often requiring more synthetic steps, provide unparalleled access to pyrene derivatives with substitution patterns that are unattainable through direct functionalization of the parent pyrene. chinesechemsoc.orgmpg.de

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The definitive identification of this compound and its derivatives relies on a combination of spectroscopic and analytical methods. X-ray crystallography has been used to determine the solid-state structure of both this compound and its precursor, 1-(hydroxymethyl)pyrene, confirming their molecular geometry and intermolecular packing interactions. acs.org However, for routine characterization in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of this compound. The substitution at the C1 position breaks the symmetry of the pyrene core, resulting in a unique signal for each of the nine aromatic protons and sixteen aromatic carbons.

¹H NMR Spectrum: The proton spectrum is characterized by two distinct regions.

Aliphatic Region: The methoxymethyl moiety gives rise to two sharp singlets. The methylene (B1212753) protons (-CH₂-) are expected to appear around 5.2 ppm, while the methoxy (B1213986) protons (-OCH₃) appear further upfield, reported at 3.42 ppm. For the related 1,6-bis(methoxymethyl)pyrene, these signals are also clearly observed. rsc.org

Aromatic Region: The nine pyrene protons resonate in the downfield region, typically between 7.8 and 8.4 ppm. rsc.orgorgsyn.org They appear as a complex series of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The signals for H-2, H-9, and H-10 are often the most downfield.

¹³C NMR Spectrum: The carbon spectrum confirms the presence of 18 unique carbon atoms.

Aliphatic Carbons: The methylene carbon (-CH₂-) and methoxy carbon (-OCH₃) are expected in the 60-75 ppm and 55-60 ppm ranges, respectively.

Aromatic Carbons: The 16 carbons of the pyrene core resonate between approximately 122 and 132 ppm. The quaternary carbons involved in ring junctions show distinct chemical shifts.

Table 3: Representative ¹H NMR Data for this compound and Related Compounds

CompoundProtonsChemical Shift (δ, ppm)MultiplicityReference(s)
This compound -OCH₃3.42s
-CH₂-~5.2 (expected)s rsc.orgorgsyn.org
Aromatic H's7.8 - 8.4m orgsyn.org
1-(Hydroxymethyl)pyrene -CH₂-5.31s orgsyn.org
Aromatic H's7.93 - 8.29m orgsyn.org
1-(Bromomethyl)pyrene -CH₂-5.25s
Aromatic H's7.8 - 8.4 (expected)m

Note: "s" denotes singlet, "m" denotes multiplet. Expected values are based on structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this technique would be crucial for confirming the molecular weight and providing insight into the molecule's structure through its fragmentation pattern.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation of the molecule would likely proceed through the cleavage of the ether bond, which is a common fragmentation pathway for such compounds.

Key expected fragments would include the loss of the methoxy radical (•OCH₃) or the entire methoxymethyl group. The cleavage of the C-O bond could lead to the formation of a highly stable pyrenemethyl cation. The subsequent fragmentation of the pyrene core itself would require higher energy.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment IonProposed StructureExpected m/zNotes
[C₁₈H₁₄O]⁺Molecular Ion (M⁺)~246.3The intact molecule with one electron removed.
[C₁₇H₁₁]⁺[M - OCH₃]⁺~215.2Loss of a methoxy radical.
[C₁₇H₁₀]⁺˙[M - H₂CO]⁺˙~216.2Possible rearrangement and loss of formaldehyde.
[C₁₆H₁₀]⁺˙Pyrene radical cation~202.2Loss of the entire methoxymethyl side chain.

This table is based on theoretical fragmentation patterns and the known molecular weight of this compound. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

The FTIR spectrum of this compound would be dominated by absorption bands corresponding to its aromatic pyrene core and the aliphatic methoxymethyl group. The key vibrational modes would include C-H stretching, C=C aromatic stretching, and the characteristic C-O-C stretching of the ether linkage.

Table 2: Predicted FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-HStretching3100 - 3000Characteristic of C-H bonds on the pyrene ring.
Aliphatic C-HStretching3000 - 2850Arises from the methyl (-CH₃) and methylene (-CH₂-) groups.
Aromatic C=CStretching1620 - 1450Multiple bands are expected due to the complex pyrene ring system.
Ether C-O-CAsymmetric Stretching1260 - 1000A strong, characteristic band for the ether linkage.
Aromatic C-HOut-of-plane Bending900 - 675The pattern of these bands can give information about the substitution on the aromatic ring.

This table is based on established correlation charts for infrared spectroscopy and the known functional groups within this compound.

Crystallographic Analysis and Supramolecular Architecture of 1 Methoxymethyl Pyrene

Single Crystal X-ray Diffraction Studies

In the case of 1-(Methoxymethyl)pyrene (C18H14O), single-crystal X-ray diffraction studies have revealed detailed information about its crystal structure. researchgate.net The compound crystallizes in the orthorhombic space group Pca2₁ at a temperature of 93 K. researchgate.net The pyrene (B120774) core of the molecule is nearly planar, with only minor deviations from the mean plane of the carbon framework. researchgate.net

A related compound, 1-methoxypyrene (B1198098) (C17H12O), has also been studied using single-crystal X-ray diffraction. iucr.org It crystallizes in the orthorhombic space group Pca2₁ with three independent molecules in the asymmetric unit. iucr.orgnih.gov

Below is a table summarizing the crystallographic data for this compound.

Parameter This compound researchgate.net
Chemical FormulaC18H14O
Molecular Weight ( g/mol )246.29
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)4.722 (1)
b (Å)21.085 (4)
c (Å)12.824 (3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1216.1 (5)
Z4
Temperature (K)93
RadiationMo Kα (λ = 0.71073 Å)
R-factor (%)4.6

Aromatic π–π Stacking Interactions and Intermolecular Forces

The crystal packing of this compound is significantly influenced by aromatic π–π stacking interactions. researchgate.net These non-covalent interactions occur between the electron-rich π-systems of adjacent pyrene rings and are a dominant force in the supramolecular assembly of many aromatic molecules. rsc.org The extent of overlap in π-π stacking can influence the electronic and photophysical properties of the material. osti.govrsc.org

Crystal Packing Motifs (e.g., Herringbone Packing)

The arrangement of molecules in a crystal is often described by specific packing motifs. While unsubstituted pyrene can adopt a herringbone packing arrangement, the introduction of a substituent can alter this. In the case of this compound, the crystal packing is dominated by arene-arene supramolecular contacts, but it deviates from the typical herringbone pattern observed in unsubstituted pyrene. researchgate.net The specific packing motif is influenced by the interplay of π–π stacking and other intermolecular forces.

Influence of Substituents on Molecular Conformation and Solid-State Organization

This specific conformation of the methoxymethyl group influences how the molecules pack in the crystal lattice, affecting the π–π stacking and other intermolecular interactions. The substituent's size, shape, and electronic properties can dictate the final supramolecular architecture. beilstein-journals.orgacs.org For instance, in 1-methoxypyrene, the methoxymethyl group in one of the three independent molecules is disordered over two sites, indicating some conformational flexibility even in the solid state. iucr.orgnih.gov This highlights the subtle yet crucial role that substituents play in determining the crystal engineering of pyrene-based materials.

Photophysical Properties and Excited State Dynamics of 1 Methoxymethyl Pyrene Systems

Electronic Absorption and Emission Characteristics

Monomer Fluorescence Emission Spectroscopy

A complete understanding of the monomer fluorescence of 1-(methoxymethyl)pyrene would require data on its fluorescence quantum yields, lifetimes, and emission maxima in a range of solvents with varying polarities. Such data would allow for the determination of the intrinsic photophysical properties of the molecule and how they are influenced by the methoxymethyl substituent. For instance, the quantum yield provides a measure of the efficiency of the fluorescence process, while the fluorescence lifetime offers insights into the rates of both radiative and non-radiative decay pathways. While general data for the parent pyrene (B120774) molecule is widely available, specific values for this compound are not present in the surveyed literature.

Excimer Formation and Emission Dynamics

The study of excimer formation in this compound would involve concentration-dependent fluorescence studies to determine the excimer formation constant (K_e) and the ratio of excimer to monomer emission intensity (I_E/I_M). Time-resolved fluorescence measurements would be crucial to elucidate the kinetics of excimer formation and decay. The steric bulk of the methoxymethyl group might be expected to hinder the optimal face-to-face arrangement required for strong excimer interaction, potentially leading to a lower excimer formation efficiency compared to unsubstituted pyrene. However, without experimental data, this remains a hypothesis.

Ultrafast Excited-State Relaxation Processes

Femtosecond Transient Absorption Spectroscopy Investigations

Femtosecond transient absorption spectroscopy is a powerful technique for probing the dynamics of excited states on ultrafast timescales. For this compound, such studies would reveal the pathways and time constants for processes such as internal conversion, intersystem crossing, and vibrational relaxation. These investigations are critical for building a complete picture of the energy dissipation mechanisms from the initially excited state. Currently, there are no published femtosecond transient absorption studies specifically focused on this compound.

Impact of Solvent Polarity on Excited-State Dynamics

The polarity of the solvent can significantly influence the excited-state dynamics of fluorescent molecules, particularly those with a significant change in dipole moment upon excitation. For this compound, studying the fluorescence lifetime and emission spectra in a range of solvents would provide insight into the nature of the excited state and its interaction with the surrounding medium. While the parent pyrene molecule exhibits some solvent-dependent changes in its vibronic band intensities, a detailed analysis of this effect for the methoxymethyl derivative requires specific experimental data.

Time-Resolved Fluorescence and Quantum Yield Determinations

Time-resolved fluorescence spectroscopy is a powerful technique used to study the excited-state dynamics of fluorescent molecules, providing information on processes that occur on the nanosecond or even picosecond timescale. news-medical.netnih.gov For pyrene and its derivatives, these measurements are crucial for determining fluorescence lifetimes, which are sensitive to the molecule's environment and any quenching processes. nih.govcolostate.edu

The fluorescence of pyrene derivatives typically displays a structured monomer emission. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key measure of a fluorophore's efficiency. Unsubstituted pyrene exhibits a high fluorescence quantum yield and a long excited-state lifetime, which are desirable properties for a fluorescent probe. rsc.org For instance, pyrene in deoxygenated cyclohexane (B81311) has a quantum yield of 0.32 and a fluorescence lifetime that can be as long as 450 ns. omlc.org

The table below shows photophysical data for the parent pyrene molecule in different environments, which serves as a benchmark for understanding its derivatives.

PropertyValueSolventReference
Fluorescence Quantum Yield (Φf) 0.32Cyclohexane omlc.org
Fluorescence Lifetime (τf) ~400 nsArgon-purged Tetradecane colostate.edu
Fluorescence Lifetime (τf) 382 nsDeoxygenated Cyclohexane colostate.edu
Molar Extinction Coefficient (ε) 54,000 cm⁻¹/M at 335.2 nmCyclohexane omlc.org

This table presents data for the parent pyrene molecule to provide context for the properties of its derivatives.

Conformational Dynamics in the Excited State

The conformational dynamics in the excited state are critical for understanding the photophysical behavior of pyrene systems, particularly the formation of excimers. chemrxiv.orgresearchgate.net An excimer is an excited-state dimer that forms between an excited fluorophore and a ground-state partner of the same species. This process is highly dependent on the concentration of the fluorophore and the ability of the two pyrene moieties to adopt a specific co-facial, stacked geometry. colostate.edu

In the solid state, the crystal structure of this compound reveals the presence of aromatic π-π stacking interactions, which predisposes the molecules to excited-state interactions. researchgate.net Upon photoexcitation, molecules in close proximity can undergo conformational rearrangements to form an excimer. This excimer state is lower in energy than the excited monomer state and is characterized by a broad, structureless, and red-shifted emission band typically centered around 450-500 nm. nih.govcolostate.edu

Theoretical studies on pyrene excimers have identified multiple stable geometries in the first excited state. chemrxiv.org The dynamics of excimer formation are often diffusion-controlled in solution, where an excited monomer encounters a ground-state monomer. chemrxiv.org Following the initial encounter, rapid structural reorganization occurs, leading to the most stable excimer conformation, which is often a stacked-twisted geometry. chemrxiv.orgresearchgate.net This rapid relaxation to the excimer state often outcompetes the radiative decay of the monomer, leading to the characteristic excimer fluorescence. chemrxiv.org The flexibility of the methoxymethyl group in this compound is not expected to sterically hinder this process significantly, allowing for the typical conformational dynamics leading to excimer formation, similar to the parent pyrene.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in photonics and optoelectronics, such as optical limiting and all-optical switching. mdpi.comacs.org Pyrene and its derivatives are considered promising candidates for NLO applications due to their large, conjugated π-electron systems, which are conducive to high molecular hyperpolarizabilities. mdpi.comresearchgate.net

The third-order NLO properties are of particular importance. These are characterized by the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2), which are related to the imaginary and real parts of the third-order nonlinear susceptibility (χ(3)), respectively. mdpi.com Many pyrene derivatives, particularly those with a donor-π-acceptor (D-π-A) architecture, have been synthesized and shown to exhibit significant third-order NLO responses. worldscientific.comrsc.org These molecules often display reverse saturable absorption (RSA), a phenomenon where the absorption of light increases with increasing light intensity, which is a desirable property for optical limiting applications. acs.orgresearchgate.net

While specific NLO data for this compound are not available in the reviewed literature, the general principles governing the NLO response of pyrene derivatives can be discussed. The methoxymethyl group is a weak electron-donating group. The NLO properties could potentially be enhanced by creating a more pronounced D-π-A structure. Studies on other pyrene derivatives show that modifying the donor and acceptor groups, as well as the π-conjugated linker, can effectively tune the NLO response. mdpi.comrsc.org

The table below presents the third-order NLO properties for some example pyrene derivatives to illustrate the range of values that can be achieved in this class of compounds.

CompoundNLO Absorption Coefficient (β) (cm/GW)NLO Refractive Index (n₂) (x 10⁻¹² esu)Third-Order NLO Susceptibility (χ⁽³⁾) (x 10⁻¹² esu)Reference
PY-C16 1.84-0.111.05 mdpi.com
PY-C16-TCNE 3.320.452.11 mdpi.com
PY-C16-TCNQ 4.150.512.58 mdpi.com

Advanced Research Applications of 1 Methoxymethyl Pyrene Derivatives

Design and Development of Fluorescent Probes and Sensors

The inherent sensitivity of the pyrene (B120774) fluorophore to its local environment has been extensively leveraged in the design of sophisticated fluorescent probes and sensors. These molecular tools enable the detection and quantification of various analytes and physical parameters with high precision.

Ratiometric fluorescent probes offer a significant advantage over intensity-based sensors by providing a built-in self-calibration mechanism. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes the influence of external factors like probe concentration and instrumental efficiency. mdpi.comresearchgate.net Pyrene and its derivatives are particularly well-suited for ratiometric sensing due to their ability to form excited-state dimers known as excimers. rsc.orgresearchgate.net

The design of these probes often involves linking two pyrene units with a flexible chain. researchgate.net In a solution, the probe can exist in an "open" conformation, exhibiting the characteristic monomer emission of pyrene. Upon binding to a target analyte, a conformational change can bring the two pyrene moieties into close proximity, leading to the formation of an excimer, which emits at a longer wavelength. beilstein-journals.org This shift from monomer to excimer emission provides a ratiometric signal that directly correlates with the analyte concentration. researchgate.net Other design strategies for ratiometric probes include photoinduced electron transfer (PET), internal charge transfer (ICT), and Förster resonance energy transfer (FRET). rsc.org

The development of chemosensors for the selective detection of metal ions is a critical area of research due to the significant environmental and biological roles of these species. mdpi.comnih.gov Pyrene-based derivatives have emerged as powerful tools for this purpose. For instance, a novel ratiometric fluorescent probe derived from pyrene has been developed for the selective detection of Cu²⁺ ions. mdpi.com This probe demonstrates a "turn-on" fluorescent response, with the binding of Cu²⁺ leading to a significant enhancement of the pyrene monomer emission. mdpi.com The probe exhibits high selectivity for Cu²⁺ over other metal ions and has a low detection limit. mdpi.com

Another study reported a pyrene-based imine dimer, DPyH9, which showed selective sensing capabilities for both Sn²⁺ and Cu²⁺ ions. mdpi.com The interaction with these ions resulted in distinct changes in the fluorescence spectrum, allowing for their differentiation. mdpi.com The binding constants and detection limits for these ions were determined, highlighting the probe's sensitivity. mdpi.com The development of such sensors is crucial for monitoring heavy metal contamination in various environments. nih.gov

Table 1: Pyrene-Based Probes for Metal Ion Detection

Probe Target Ion Detection Limit Binding Constant (Kₐ) Reference
Pyrene-derived probe Cu²⁺ 0.16 μM Not specified mdpi.com
DPyH9 Sn²⁺ 1.61 × 10⁻⁵ M 4.51 × 10⁶ M⁻¹ mdpi.com
DPyH9 Cu²⁺ 4.73 × 10⁻⁵ M 4.03 × 10⁷ M⁻¹ mdpi.com
PY-SB Sn²⁺ 4.24 nM Not specified mdpi.com

Pyrene-functionalized oligonucleotides are valuable tools for studying nucleic acid structure, dynamics, and interactions. mdpi.comnih.gov The pyrene moiety can be attached to a nucleoside at various positions, influencing its placement and behavior within a nucleic acid duplex. nih.gov The fluorescence of the pyrene label is sensitive to its microenvironment, providing information about its location and the surrounding structure. nih.gov For example, the ratio of vibronic band intensities in the pyrene emission spectrum can indicate whether the label is in a more polar (minor/major groove) or apolar (duplex core) environment. nih.gov

Pyrene's ability to form excimers is also exploited in nucleic acid studies. When two pyrene-labeled nucleotides are brought into proximity, such as upon hybridization of complementary strands, they can form an excimer, leading to a distinct change in the fluorescence signal. mdpi.com This principle has been used to develop probes for the detection of specific RNA sequences and for the discrimination of single nucleotide polymorphisms (SNPs). mdpi.com Furthermore, pyrene-labeled oligonucleotides have been used to create fluorescent "polyfluorophores" on a DNA backbone, leading to novel photophysical behaviors. mdpi.com

Table 2: Applications of Pyrene-Labeled Nucleic Acids

Application Method Key Finding Reference
RNA detection in cellular extracts Time-resolved fluorescence spectroscopy Demonstrated potential of pyrene-labeled dual probes. mdpi.com
SNP discrimination Excimer-forming probes Successful discrimination of single nucleotide differences. mdpi.com
Visualization of intracellular RNA Pyrene excimer-forming dual probes Constructed and studied 28 variants of dual probes. mdpi.com

Fluorescent probes based on pyrene derivatives are increasingly used for imaging in living cells. nih.govrsc.org These probes can be designed to target specific organelles or to report on the physical properties of the cellular microenvironment, such as polarity and viscosity. rsc.orgnih.gov For example, pyrene-labeled lipids have been used to study membrane organization and lipid trafficking. nih.gov By using specific quenching agents and image subtraction techniques, it is possible to selectively image the inner or outer leaflet of the plasma membrane. nih.gov

The design of organelle-targeting ratiometric probes allows for the visualization of analytes within specific subcellular compartments. rsc.org For instance, a probe combining a pyrene unit with a mitochondrion-targeting group was developed to detect reactive oxygen species (ROS) in mitochondria. rsc.org The probe exhibited a ratiometric response to the analyte, with a shift in emission from the far-red to the blue region. rsc.org The development of such probes is crucial for understanding the complex interplay of physical and chemical factors in cellular physiology and pathology. nih.gov

Table 3: Pyrene-Based Probes in Biological Imaging

Probe Type Target Application Key Feature Reference
Pyrene-labeled lipids Plasma membrane Studying membrane organization and lipid trafficking Selective imaging of inner or outer leaflet. nih.gov nih.gov
Organelle-targeting ratiometric probe ROS in mitochondria Detecting reactive oxygen species Ratiometric response with a shift from far-red to blue emission. rsc.org rsc.org

Organic Electronics and Optoelectronic Materials

The excellent photophysical properties of pyrene and its derivatives, including high fluorescence quantum yields and good charge carrier mobility, make them highly attractive for applications in organic electronics. gdut.edu.cn

Pyrene-based materials are particularly promising as blue emitters in organic light-emitting diodes (OLEDs), a critical component for full-color displays and white lighting. gdut.edu.cnnih.gov However, the planar structure of pyrene can lead to aggregation-caused quenching (ACQ) in the solid state, which reduces the efficiency of OLED devices. gdut.edu.cn To overcome this, researchers have developed pyrene derivatives with aggregation-induced emission (AIE) properties. gdut.edu.cnnih.gov

By incorporating bulky groups or creating twisted molecular structures, the detrimental π–π stacking of the pyrene core is inhibited, leading to enhanced solid-state emission. gdut.edu.cnnih.gov For example, a highly efficient blue emitter, TPE-4Py, was created by combining a tetraphenylethene (TPE) core with four pyrene peripheries. nih.gov This AIE-active material demonstrated good performance in solution-processed OLEDs. nih.gov Other strategies include the development of Y-shaped pyrene-based AIEgens and asymmetrically substituted pyrene derivatives, which have shown excellent electroluminescence properties and high external quantum efficiencies in OLED devices. gdut.edu.cnresearchgate.net

Table 4: Performance of Pyrene-Based OLEDs

Emitter Device Type Max. Current Efficiency (cd/A) Max. External Quantum Efficiency (%) Color (CIE coordinates) Reference
TPE-4Py Doped OLED 4.9 Not specified Blue (484 nm) nih.gov
2,7-functionalized pyrene Guest-host OLED Not specified 3.1 Deep blue (0.16, 0.024) rsc.org
Py-2TP Non-doped OLED 2.94 3.46 Blue (0.15, 0.09) gdut.edu.cn
PyPI-Py Non-doped OLED 13.38 8.52 Blue (0.15, 0.22) chinesechemsoc.org

Integration into Organic Field-Effect Transistors (OFETs)

The planar, extended π-system of pyrene makes its derivatives excellent candidates for semiconductor materials in Organic Field-Effect Transistors (OFETs). researchgate.net Functionalization, often at the 1-position, is crucial for tuning the material's solubility, molecular packing, and electronic properties to optimize charge transport. uky.edu While simple derivatives may not suffice, complex structures built upon the pyrene core show significant promise.

Researchers have focused on creating asymmetric pyrene derivatives and incorporating pyrene as an end-cap or core unit in larger conjugated systems to enhance performance. rsc.orgrsc.org The strategy is to facilitate close π–π stacking, which is essential for efficient charge carrier mobility. researchgate.net The modification of the pyrene ring allows for precise control over molecular architecture, which in turn dictates the molecular packing and charge carrier mobilities. uky.edu

For instance, pyrene end-capped oligothiophenes have been synthesized and utilized as the active material in OFETs. rsc.org A device based on 5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene demonstrated a respectable field-effect mobility of 0.11 cm² V⁻¹ s⁻¹. rsc.org This highlights how connecting a functional group to the 1-position of pyrene can produce effective organic semiconductors. Theoretical studies have also been conducted to predict the charge transport properties of various pyrene derivatives, suggesting that strategic substitution can lead to materials with high hole or electron mobility, making them suitable as p-type, n-type, or ambipolar semiconductors. researchgate.netacs.org

Table 1: Performance of Selected Pyrene Derivatives in OFETs

Derivative TypeSpecific CompoundHole Mobility (μh)Ref.
Pyrene End-Capped Oligothiophene5,5′′-di(pyren-1-yl)-2,2′:5′,2′′-terthiophene0.11 cm² V⁻¹ s⁻¹ rsc.org
Diazapyrene-Bithiophene Isomer3,8-PyNN-T2 (Single Crystal)up to 1.14 cm² V⁻¹ s⁻¹ rsc.org
Diazapyrene-Bithiophene Isomer3,8-PyNN-T2 (Vacuum Deposited)up to 0.17 cm² V⁻¹ s⁻¹ rsc.org

Application in Organic Photovoltaic (OPV) Devices

In the realm of Organic Photovoltaics (OPVs), pyrene derivatives are valued for their strong light absorption, thermal stability, and electron-donating capabilities. whiterose.ac.ukresearchgate.net They are frequently used to synthesize donor materials for bulk heterojunction (BHJ) solar cells. whiterose.ac.ukmdpi.com The design of these materials often involves creating donor-acceptor (D-A) copolymers or small molecules where the pyrene unit serves as the electron donor or as a component of the π-conjugated bridge. whiterose.ac.ukresearchgate.net

The performance of these solar cells is highly dependent on the molecular structure of the pyrene derivative, which influences the material's energy levels (HOMO/LUMO), absorption spectrum, and morphology when blended with an acceptor material like a fullerene derivative. whiterose.ac.ukmdpi.com For example, a new donor material, 2,6-di(pyren-1-yl)dithieno[3,2-b:2′,3′-d]thiophene (DDT), was developed where pyrene units are attached to a central dithienothiophene core. rsc.org A solar cell using this material blended with C₇₀ achieved a power conversion efficiency (PCE) of 3.60%. rsc.org

In another approach, a pyrene-imidazole derivative (PyPI) was used as a third component in a ternary organic solar cell. frontiersin.org The addition of PyPI facilitated charge transfer and suppressed the aggregation of the fullerene acceptor, leading to an enhanced PCE of 10.36%, a significant increase from the 8.94% of the binary device. frontiersin.org These findings underscore the versatility of pyrene derivatives in enhancing the efficiency and stability of organic solar cells. frontiersin.org

Table 2: Photovoltaic Performance of Selected Pyrene-Based Devices

Device Structure (Donor:Acceptor)Pyrene Derivative RolePower Conversion Efficiency (PCE)Ref.
DDT:C₇₀Donor Material3.60% rsc.org
PTB7-Th:PyPI:PC₇₁BMTernary Additive10.36% frontiersin.org
PPyQxff:PC₇₁BMDonor Polymer2.06% mdpi.com
PPyQx:PC₇₁BMDonor Polymer1.14% mdpi.com

Supramolecular Chemistry and Self-Assembly Processes

The planar and aromatic nature of the pyrene moiety makes its derivatives ideal building blocks for supramolecular chemistry and self-assembly. researchgate.net These processes are driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces, allowing for the construction of complex, ordered structures from molecular components. frontiersin.org

Host-Guest Chemistry and Metal Coordination Complexes

Pyrene derivatives have been extensively studied in the context of host-guest chemistry, acting as either the host or the guest. researchgate.net The electron-rich surface of pyrene allows it to form stable complexes with electron-deficient molecules. For instance, pyrene-edged Fe₄L₆ cages have been synthesized that possess an enclosed cavity capable of encapsulating large hydrophobic guests like fullerenes (C₆₀ and C₇₀) and various polycyclic aromatic hydrocarbons. mdpi.com The binding ability was found to be highly dependent on the specific isomeric structure of the pyrene linker, which dictates the shape and enclosure of the host cavity. mdpi.com

Conversely, pyrene units can be incorporated into guest molecules designed to bind within larger host structures like cyclodextrins. bohrium.com In one study, γ-cyclodextrin derivatives substituted with pyrene units were shown to aggregate in aqueous solutions, with the pyrene moieties penetrating the cyclodextrin (B1172386) cavities, leading to significant chiroptical properties. bohrium.com The formation of these host-guest complexes can also be used to trigger changes in fluorescence, making them useful for sensing applications. uky.edu

Aggregation-Induced Emission (AIE) Phenomena in Pyrene Assemblies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) that affects many traditional fluorophores, including pyrene monomer itself. worktribe.com Pyrene derivatives have been specifically designed to exhibit AIE. researchgate.netustc.edu.cn

The AIE effect in pyrene-based systems is often achieved by introducing bulky substituents or creating twisted molecular structures that prevent π–π stacking in the solution state, thus keeping the molecule non-emissive. researchgate.netrsc.org In the aggregated state, intramolecular rotations are restricted, which blocks non-radiative decay pathways and opens up the radiative channel, leading to strong fluorescence. rsc.org For example, a pyrene-tethered Schiff base was designed that showed weak emission in a good solvent (DMF) but became strongly emissive upon the addition of a poor solvent (water), which induced aggregation. researchgate.netresearchgate.net This property is highly valuable for applications in solid-state lighting, sensors, and bioimaging. rsc.orgworktribe.com

Co-Assembled Supramolecular Gels and Soft Materials

Pyrene derivatives are effective gelators, capable of self-assembling into three-dimensional networks that immobilize solvent molecules to form supramolecular gels. rsc.orgfrontiersin.org This gelation is typically driven by a combination of π-π stacking of the pyrene cores and other interactions like hydrogen bonding or van der Waals forces from other parts of the molecule. frontiersin.org

The properties of these soft materials can be finely tuned by altering the molecular structure of the gelator or by co-assembling two or more different components. In one study, two different pyrene derivatives were co-assembled to form supramolecular gels. rsc.orgwhiterose.ac.ukrsc.org By varying the molar ratio of the two components, the morphology of the resulting gel could be controlled, transitioning from spherical nanoparticles to an entangled 3D network of nanofibers. rsc.orgwhiterose.ac.ukrsc.org This morphological change was accompanied by an improvement in the mechanical properties of the gel. whiterose.ac.ukrsc.org The formation of pyrene excimers within these assemblies provides a spectroscopic handle to monitor the aggregation process and is a source of unique optical properties for the resulting materials. rsc.org

Table 3: Gelation Properties of a Co-Assembled Pyrene Derivative System

SolventGel Formation (Component 1 with 0.5 equiv. of Component 2)Ref.
ChloroformSolution rsc.org
DMSOGel rsc.org
AcetonitrileGel rsc.org
THFGel rsc.org
TolueneGel rsc.org
AcetoneGel rsc.org
MethanolInsoluble rsc.org

Hybrid Materials with Nanocarbon Allotropes

The flat aromatic surface of pyrene exhibits a strong affinity for the graphitic surfaces of nanocarbon allotropes, such as carbon nanotubes (CNTs) and graphene, through non-covalent π–π stacking interactions. acs.orgrsc.orgnih.gov This interaction provides a powerful method for functionalizing and dispersing nanocarbons in various solvents without disrupting their intrinsic electronic structure. nih.govuky.edu

Researchers have synthesized hybrid materials by mixing pyrene-containing polymers or molecules with single-walled or multi-walled carbon nanotubes. acs.orgnih.gov For example, pyrene-containing poly(phenylacetylene)s were shown to wrap around MWNTs, creating stable, soluble hybrids. nih.gov The pyrene group acts as an "anchor" to the nanotube surface. acs.orgrsc.org These hybrid materials combine the properties of both components, leading to applications in sensors and electronic devices. acs.orgrsc.org For instance, hybrid films of pyrene-substituted phthalocyanines and SWCNTs were used to fabricate sensors for ammonia (B1221849) vapor, with the sensitivity depending on the amount of the pyrene derivative adsorbed onto the nanotube walls. acs.orgrsc.org This approach has also been used to create electrodes for energy storage devices.

Theoretical and Computational Investigations of 1 Methoxymethyl Pyrene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. For 1-(methoxymethyl)pyrene, DFT calculations are essential for determining its three-dimensional shape, bond lengths, bond angles, and the distribution of electrons within the molecule.

Molecular Geometry: The structure of this compound consists of a planar pyrene (B120774) core substituted with a methoxymethyl group (-CH₂OCH₃) at the C1 position. Experimental data from X-ray crystallography confirms that the pyrene unit is nearly planar. researchgate.net The methoxymethyl group, however, is turned away from the aromatic plane, with a reported torsion angle (C2—C1—C17—O1) of -15.1(1)°. researchgate.net The C-C-O-C fragment of the substituent adopts a stable anti-periplanar conformation. researchgate.net

DFT calculations, commonly employing functionals like B3LYP or PBE with basis sets such as 6-31G(d) or 6-311G**, are used to optimize the molecular geometry. nih.govscirp.org These calculations can reproduce experimental findings with high accuracy and provide a detailed picture of the molecule's ground-state conformation. scirp.org The pyrene core's bond lengths and angles are not significantly altered compared to the unsubstituted pyrene molecule. researchgate.net

Table 1: Selected Experimental and Theoretical Geometric Parameters of Pyrene and its Derivatives This table presents typical values to illustrate the data obtained from crystallographic and computational studies. Specific calculated values for this compound would require a dedicated computational study.

ParameterExperimental Value (this compound) researchgate.netTypical DFT Calculated Value (Pyrene Derivatives) scirp.orgnih.gov
Pyrene Core PlanarityNearly planar, max deviation 0.042(1) ÅPlanar or near-planar
C2—C1—C17—O1 Torsion Angle (°)-15.1(1)Dependent on substituent and conformation
C17—O1—C18 Bond Angle (°)112.5(1)~110-113
C1-C17 Bond Length (Å)1.503(2)~1.51

Electronic Structure: DFT calculations are also crucial for understanding the electronic properties of this compound. Key parameters include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For pyrene derivatives, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic pyrene framework. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. wikipedia.org This method is invaluable for predicting and interpreting UV-visible absorption spectra, understanding fluorescence, and characterizing the nature of electronic transitions.

For pyrene and its derivatives, the low-energy electronic spectrum is dominated by two key excited states, denoted as ¹La and ¹Lb. rsc.orgrsc.org The ¹La state is associated with a strong absorption band, while the transition to the ¹Lb state is weaker. rsc.org The relative ordering and energy of these states are highly sensitive to substitution and solvent environment, which in turn dictates the molecule's photophysical behavior. researchgate.netrsc.org

TD-DFT calculations can predict the excitation energies and oscillator strengths for the transitions from the ground state to various excited states. The primary electronic transitions for this compound are expected to be of π → π* character, localized on the pyrene core. researchgate.netrsc.org While TD-DFT is a powerful tool, the choice of functional is critical, as some functionals can struggle to accurately predict the energy ordering of the ¹La and ¹Lb states in pyrene systems. rsc.orgrsc.org

Table 2: Illustrative TD-DFT Data for Electronic Transitions in Pyrene Derivatives This table shows representative data for pyrene systems to demonstrate the outputs of TD-DFT calculations. Values are highly dependent on the specific molecule, functional, and basis set used.

Excited StateTypical Transition CharacterCalculated Excitation Energy (eV) rsc.orgresearchgate.netCalculated Oscillator Strength (f) rsc.orgExperimental Correlation
S₁ (¹Lb)HOMO-1→LUMO / HOMO→LUMO+1~3.3 - 3.7Low (~0.01 - 0.1)Weak absorption, strong fluorescence
S₂ (¹La)HOMO→LUMO~3.6 - 4.0High (> 0.5)Strong absorption band

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. For this compound, MD simulations can elucidate how molecules interact with each other and with solvent molecules, which is key to understanding aggregation, crystal packing, and behavior in solution.

The dominant intermolecular force for pyrene-containing molecules is the π–π stacking interaction between the aromatic rings. acs.org MD simulations can reveal the preferred stacking geometries (e.g., parallel-displaced) and the average distances between interacting molecules, which are typically in the range of 3-4 Å. researchgate.netrsc.org The presence of the methoxymethyl substituent can introduce steric effects that may influence the efficiency and geometry of this stacking compared to unsubstituted pyrene.

MD simulations are also used to study the formation of "excimers" (excited-state dimers), a hallmark of pyrene photophysics where two molecules in close proximity form a transient excited complex that emits light at a longer wavelength than the single molecule (monomer). rsc.orgarxiv.org The simulations can track the diffusion and collision of molecules in a given environment to determine the likelihood and dynamics of forming a pre-associated pair suitable for excimer formation. acs.orgnih.gov

Table 3: Intermolecular Interactions Studied by MD Simulations for Pyrene Systems

Interaction TypeDescriptionKey Findings from MD Simulations
π–π StackingAttractive, noncovalent interaction between aromatic rings.Reveals preferred orientation (e.g., parallel-displaced) and equilibrium distances. acs.orgrsc.org
van der Waals ForcesGeneral short-range attractive/repulsive forces.Contributes to the overall binding energy and stabilization of molecular aggregates. researchgate.net
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solution.Explains solubilization behavior in micelles and lipid membranes. acs.orgnih.gov
Solvent EffectsInteractions with surrounding solvent molecules.Determines solubility and can influence molecular conformation and aggregation. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of a molecule with its macroscopic properties. mdpi.comresearchgate.net By establishing a mathematical model, QSPR can predict properties that are difficult or time-consuming to measure experimentally.

For a molecule like this compound, a QSPR study would begin by calculating a large number of "molecular descriptors." unimore.it These descriptors are numerical values derived from the theoretical molecular structure that encode information about its topology (e.g., connectivity indices), geometry (e.g., surface area, volume), or electronic nature (e.g., dipole moment, HOMO/LUMO energies). nih.govunicamp.br

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that links a selection of these descriptors to a specific property (e.g., boiling point, solubility, partition coefficient). nih.govplos.org QSPR models developed for polycyclic aromatic hydrocarbons (PAHs) have successfully predicted properties relevant to environmental fate and toxicology. worldscientific.combiointerfaceresearch.com A QSPR model could be developed to predict the properties of a series of substituted pyrenes, including this compound, providing a rapid screening tool for designing new materials with desired characteristics.

Table 4: Examples of Molecular Descriptors and Properties Predicted in QSPR for PAHs

Descriptor ClassExample Descriptors nih.govunicamp.brProperties Predicted unimore.itnih.govbiointerfaceresearch.com
ElectronicHOMO-LUMO gap, Electron affinity, Dipole momentPhototoxicity, Reactivity, Half-life
GeometricMolecular volume, Surface area, Length-to-breadth ratioBoiling point, Density, Refractive index
TopologicalWiener index, Connectivity indicesSolubility, Partition coefficients (Kow, Koc)
ConstitutionalMolecular weight, Number of ringsBioconcentration factor, Retention index

Q & A

Basic: What are the established synthetic routes for 1-(Methoxymethyl)pyrene, and how can purity be validated?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or Friedel-Crafts alkylation, where pyrene reacts with methoxymethyl chloride under controlled conditions. For reproducibility, methods must specify catalysts (e.g., AlCl₃), solvents (e.g., dichloromethane), and reaction times . Purity validation requires chromatographic techniques (HPLC or GC-MS) coupled with spectroscopic methods (¹H/¹³C NMR). Ensure retention times match reference standards (e.g., pyrene derivatives listed in PAH databases) . Novel compounds require elemental analysis (C, H, O) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

  • Structural Analysis: X-ray crystallography resolves bond angles and substituent positions. For amorphous samples, ¹H/¹³C NMR identifies methoxymethyl group integration (δ ~3.3 ppm for OCH₃) .
  • Electronic Properties: UV-Vis spectroscopy detects π→π* transitions (λmax ~340–360 nm for pyrene derivatives). Fluorescence spectroscopy quantifies quantum yields in solvents of varying polarity .
  • Purity Assurance: Differential Scanning Calorimetry (DSC) confirms melting points, while TGA assesses thermal stability .

Advanced: How can researchers resolve contradictions in photophysical data for this compound across studies?

Answer:
Discrepancies often arise from solvent polarity, concentration effects, or impurities. To address this:

Standardize Conditions: Use IUPAC-recommended solvents (e.g., cyclohexane for non-polar environments) and degas samples to avoid oxygen quenching .

Control Impurities: Cross-validate with independent techniques (e.g., compare fluorescence lifetimes via time-correlated single-photon counting (TCSPC) and transient absorption) .

Replicate Literature Methods: Reproduce key studies (e.g., Med. Chem. Commun. 2018 protocols) and document deviations using FINER criteria (Feasibility, Novelty, Ethics, Relevance) .

Advanced: What computational models best predict the reactivity of this compound in electrophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions to predict regioselectivity. Compare HOMO-LUMO gaps with experimental kinetic data (e.g., nitration rates at C2 vs. C7 positions). Validate using NIST Chemistry WebBook benchmarks for pyrene derivatives . For mechanistic insights, employ transition state analysis (IRC calculations) to map activation energies .

Advanced: How does the methoxymethyl group influence this compound’s stability under oxidative conditions?

Answer:
The electron-donating methoxymethyl group increases susceptibility to oxidation at the methylene bridge. Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies degradation products (e.g., pyrene-1-carbaldehyde). Compare with 1-Hydroxypyrene (SDS: 5315-79-7) to assess oxidative pathways . Mitigate degradation via inert-atmosphere storage (argon) and antioxidant additives (e.g., BHT) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Absorb with inert materials (vermiculite) and dispose as hazardous waste (EPA guidelines for PAHs) .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .

Advanced: How can this compound be functionalized for applications in optoelectronic materials?

Answer:

  • Suzuki Coupling: Introduce aryl groups at the pyrene core using Pd catalysts to tune emission wavelengths .
  • Post-Functionalization: Attach electron-withdrawing groups (e.g., -CN) via nucleophilic aromatic substitution to enhance charge transport in OLEDs .
  • Polymer Hybrids: Co-polymerize with methyl methacrylate (e.g., Catalog# CLPS-A) for fluorescence-based sensors .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Answer:
Follow Beilstein Journal guidelines:

  • Detailed Methods: Specify molar ratios, purification steps (e.g., column chromatography with silica gel), and instrumentation (make/model) .
  • Supporting Information: Include NMR spectra, chromatograms, and crystallographic data (CCDC deposition numbers) .
  • Reproducibility: Provide step-by-step protocols in supplementary files, referencing Sigma-Aldrich or SPEX CertiPrep standards .

Advanced: How do steric effects from the methoxymethyl group impact this compound’s supramolecular assembly?

Answer:
The bulky methoxymethyl group disrupts π-stacking in crystalline phases, favoring edge-to-face interactions. Analyze via single-crystal XRD (e.g., compare with 1-Methylpyrene) and computational Hirshfeld surfaces . In solution, DOSY NMR quantifies diffusion coefficients to assess aggregation tendencies .

Basic: What databases and resources provide reliable spectral data for this compound?

Answer:

  • NIST Chemistry WebBook: Reference IR, UV-Vis, and mass spectra for pyrene derivatives .
  • PubChem: Access computed property data (logP, pKa) and toxicity profiles .
  • Reaxys: Search synthetic protocols and crystallographic data using CAS numbers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.